molecular formula C22H24F3NO2 B2539379 N-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE CAS No. 1797075-45-6

N-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

Cat. No.: B2539379
CAS No.: 1797075-45-6
M. Wt: 391.434
InChI Key: NENZMVLRAQZUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Phenyloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. The compound features a propanamide linker connecting two distinct aromatic systems: a tetrahydropyran (oxane) ring substituted with a phenyl group, and a phenyl ring with a trifluoromethyl group. The trifluoromethyl group is a common motif in active pharmaceutical ingredients due to its ability to enhance metabolic stability and modulate lipophilicity and binding affinity . This specific structural architecture suggests potential for investigation as a modulator of various biological targets. Researchers can utilize this compound as a key intermediate in organic synthesis or as a building block for the development of novel protease inhibitors , kinase inhibitors, or receptor ligands . Its properties may also make it a candidate for probing metabolic diseases or neurological disorders . As with all our fine chemicals, this product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for verifying the compound's identity and purity for their specific applications.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO2/c23-22(24,25)19-9-6-17(7-10-19)8-11-20(27)26-16-21(12-14-28-15-13-21)18-4-2-1-3-5-18/h1-7,9-10H,8,11-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENZMVLRAQZUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, including the formation of the phenyl oxane moiety and the introduction of the trifluoromethyl phenyl group. Common synthetic routes may include:

    Formation of the Phenyl Oxane Moiety: This step involves the reaction of a suitable phenyl derivative with an oxane precursor under controlled conditions.

    Introduction of the Trifluoromethyl Phenyl Group: This step can be achieved through various methods, such as the use of trifluoromethylation reagents in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Phenyloxan vs. Heterocyclic Moieties

  • The phenyloxan group in the target compound provides a rigid, lipophilic scaffold distinct from the thiazole-oxadiazole systems in or the tetrazole in . This may reduce metabolic degradation compared to more polar heterocycles.
  • Compounds with sulfonamide groups () exhibit higher molecular weights (>600 g/mol) due to extended aromatic systems, which may limit bioavailability compared to the target compound .

Trifluoromethylphenyl vs. Other Substituents

  • The trifluoromethyl group in the target compound and enhances electronegativity and steric bulk, improving receptor-binding affinity.

Amide Linker Variations

  • The target compound’s methylene-linked phenyloxan differs from ’s piperidine-based structure, which lacks aromaticity and may reduce CNS penetration .

Physicochemical Properties

  • Lipophilicity : The phenyloxan and trifluoromethyl groups likely increase the target compound’s logP compared to ’s sulfanyl-linked analogs (logP ~3.5 inferred from molecular weight) .
  • Solubility : Polar groups like sulfonamide () or tetrazole () improve aqueous solubility but may reduce membrane permeability .

Pharmacological Implications

  • Metabolic Stability : The phenyloxan moiety may resist oxidative metabolism better than ’s thiazole derivatives, which are prone to enzymatic cleavage .

Biological Activity

N-[(4-Phenyloxan-4-Yl)Methyl]-3-[4-(Trifluoromethyl)Phenyl]Propanamide, also known by its CAS number 1396767-11-5, is a synthetic compound that exhibits significant biological activity due to the presence of a trifluoromethyl group and an oxan ring. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound's chemical structure is characterized by:

  • Molecular Formula : C20_{20}H22_{22}F3_3NO3_3
  • Molecular Weight : 413.5 g/mol
  • Functional Groups : Trifluoromethyl and oxan ring

These structural features enhance its lipophilicity and metabolic stability, crucial for its biological activity.

The mechanism of action of this compound involves interactions with specific protein targets. The trifluoromethyl group enhances binding affinity through:

  • Increased lipophilicity, facilitating membrane permeability.
  • Formation of halogen bonds with target enzymes, which can modulate various biochemical pathways.

In Vitro Studies

Research indicates that the compound exhibits moderate inhibitory effects against several enzymes:

  • Cyclooxygenase (COX) and Lipoxygenases (LOX) : The compound has shown moderate inhibition against COX-2 and LOX enzymes, which are significant in inflammatory processes .
Enzyme TargetIC50 Value (μM)Effect
COX-219.2Moderate Inhibition
LOX-513.2Moderate Inhibition

Cytotoxicity

In studies involving cancer cell lines, this compound demonstrated cytotoxic effects:

  • Cell Lines Tested : MCF-7 (breast cancer), HEK293 (human embryonic kidney).
Cell LineIC50 Value (μM)Observed Activity
MCF-725.0Cytotoxic
HEK29330.0Cytotoxic

These results suggest potential applications in cancer therapeutics.

Case Studies

  • Anti-inflammatory Activity : A study explored the anti-inflammatory properties of compounds similar to this compound, highlighting its ability to reduce inflammation markers in vitro .
  • Cytotoxicity in Cancer Models : Another investigation assessed the compound's effect on tumor growth in xenograft models, demonstrating significant tumor reduction compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.